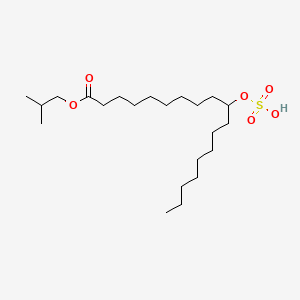

Isobutyl 10-(sulfooxy)stearate

Description

Properties

CAS No. |

67953-35-9 |

|---|---|

Molecular Formula |

C22H44O6S |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

2-methylpropyl 10-sulfooxyoctadecanoate |

InChI |

InChI=1S/C22H44O6S/c1-4-5-6-7-10-13-16-21(28-29(24,25)26)17-14-11-8-9-12-15-18-22(23)27-19-20(2)3/h20-21H,4-19H2,1-3H3,(H,24,25,26) |

InChI Key |

FOULFUULGDLAOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl 10 Sulfooxy Stearate and Analogues

Chemical Esterification Protocols for Fatty Acid Esters

The initial step in the synthesis is the formation of the isobutyl ester of a C18 fatty acid. This can be accomplished through direct esterification of stearic acid or by transesterification from another fatty acid ester.

Acid-catalyzed esterification, also known as Fischer esterification, is a common method for producing fatty acid esters. This equilibrium reaction involves reacting a fatty acid (stearic acid) with an alcohol (isobutanol) in the presence of an acid catalyst.

The reaction is driven to completion by using an excess of one reactant, typically the alcohol, or by removing the water produced during the reaction. acs.org The reactivity of alcohols in the esterification of stearic acid generally follows the order: primary > secondary > tertiary. researchgate.net As a primary alcohol, isobutanol shows good reactivity.

Several factors influence the rate and yield of the esterification process:

Catalyst Type and Concentration: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are frequently used as homogeneous catalysts. mdpi.comache.org.rs Studies have shown that increasing the catalyst concentration can significantly increase the reaction rate. researchgate.net Heterogeneous catalysts, such as acidic montmorillonite (B579905) clays (B1170129) (KSF/0, K10), have also been employed, allowing for easier separation from the reaction mixture. mdpi.com Milder organic acids, like oxalic acid, have been successfully used as well, offering benefits in terms of reduced corrosion and easier catalyst recovery. jocpr.com

Temperature: Higher reaction temperatures generally increase the reaction rate. For the esterification of stearic acid with 1-butanol (B46404) (an isomer of isobutanol), increasing the temperature from 35°C to 65°C resulted in a significant rise in the formation speed and yield of the ester. ache.org.rs

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Stearic Acid | 1-Butanol | H₂SO₄ | 1:15 | 65 | 99% Yield | ache.org.rs |

| Stearic Acid | Ethanol | Oxalic Acid (10% w/w) | 1:20 | 65 | >90% Conversion (8 hrs) | jocpr.com |

| Stearic Acid | Ethanol | Montmorillonite KSF/0 (0.1 w/w) | - | 150 | 93% Conversion (3 hrs) | mdpi.com |

| Oleic Acid | Methanol | H₂SO₄ | - | 240 | 90% Yield (15 min) | mdpi.com |

Transesterification, or alcoholysis, is an alternative route to fatty acid alkyl esters. google.com This process involves reacting a triglyceride or another fatty acid ester (e.g., methyl stearate) with an alcohol (isobutanol) in the presence of a catalyst. saudijournals.com The reaction results in the exchange of the alcohol moiety of the ester. saudijournals.com

This method is widely used in the production of biodiesel (fatty acid methyl esters, FAME). saudijournals.comacs.org The key variables in transesterification are similar to those in direct esterification and include the type of alcohol and catalyst, molar ratio, temperature, and reaction time.

Catalysts: Transesterification can be catalyzed by acids, bases, or enzymes. Homogeneous base catalysts, such as sodium or potassium hydroxide (B78521), are common in industrial applications due to their high reaction rates at low temperatures. acs.org However, acid catalysts are also effective and can be used for feedstocks with high free fatty acid content. rsc.org

Reaction Conditions: The process can be carried out under various conditions, from atmospheric pressure and temperatures of 25-100°C to supercritical conditions. google.com The use of supercritical alcohols, including isobutanol, can enhance mass transfer and promote a homogeneous reaction medium, which is particularly useful for feedstocks like beef tallow (B1178427). mdpi.com For instance, the transesterification of beef tallow with isobutanol has been studied at temperatures between 310-420°C with an alcohol-to-tallow molar ratio of 45:1. mdpi.com

Sulfation Procedures for the Introduction of the Sulfooxy Group

The introduction of the sulfooxy (-OSO₃H) group onto the stearate (B1226849) chain is the critical step in forming the final product. The specific location of this group at the 10th carbon atom dictates the choice of the starting material and sulfation method. Two primary pathways are considered: direct sulfation of an unsaturated ester or selective sulfation of a hydroxyl-functionalized intermediate.

This method involves the reaction of an unsaturated fatty acid ester, such as isobutyl oleate (B1233923) (which has a double bond at the C9-C10 position), with a strong sulfating agent. The agent adds across the double bond to introduce the sulfooxy group.

Common sulfating agents for this purpose include concentrated sulfuric acid (H₂SO₄) and oleum (B3057394) (fuming sulfuric acid). google.comgoogle.com The reaction is typically carried out by adding the ester in portions to the sulfating agent while carefully controlling the temperature to keep it below 40°C. google.com The molar ratio of the unsaturated ester to the sulfating agent is a crucial parameter, generally maintained in the range of 1:0.3 to 1:1, based on double bond equivalents, to control the reaction and minimize side products. google.com This process results in the addition of HSO₄- and H+ across the double bond, leading to the formation of a sulfated ester.

A more precise method for obtaining Isobutyl 10-(sulfooxy)stearate involves the selective sulfation of a precursor that already contains a hydroxyl group at the desired position, namely isobutyl 10-hydroxystearate. This approach avoids ambiguity in the position of the functional group.

The O-sulfation of hydroxyl groups is commonly achieved using sulfur trioxide (SO₃) complexes to moderate the reactivity of the SO₃. google.com Widely used reagents include:

Sulfur trioxide pyridine (B92270) complex (SO₃·Py)

Sulfur trioxide trimethylamine (B31210) complex (SO₃·TMA)

Sulfur trioxide triethylamine (B128534) complex (SO₃·TEA)

These reactions are typically performed in aprotic solvents like dimethylformamide (DMF) or pyridine. google.com The reactivity of hydroxyl groups towards sulfation can be influenced by steric hindrance; unhindered hydroxyl groups can often be sulfated at room temperature, while more hindered groups may require heating. nih.gov In the case of isobutyl 10-hydroxystearate, the target is a secondary hydroxyl group. The choice of sulfating agent and reaction conditions can be tailored to efficiently sulfate (B86663) this position. The principles of selective functionalization are critical, especially in molecules with multiple hydroxyl groups, where factors like equatorial versus axial positions and intramolecular hydrogen bonding can influence reactivity. researchgate.netnih.gov

Catalytic Systems in Sulfated Fatty Acid Ester Synthesis

For Esterification and Transesterification:

Homogeneous Acid Catalysts: Brønsted acids such as H₂SO₄ are effective for direct esterification but present challenges in separation and potential for corrosion. mdpi.com

Heterogeneous Acid Catalysts: Solid acid catalysts like sulfated zirconia and various acidic clays (e.g., montmorillonites) offer advantages in terms of catalyst recovery and reusability. mdpi.comresearchgate.net They can provide high conversion rates under optimized conditions.

Ionic Liquids (ILs): Sulfonic acid-functionalized ionic liquids are emerging as highly efficient and recyclable catalysts. mdpi.com They combine the benefits of homogeneous catalysis (high activity) with the operational advantages of heterogeneous systems (easy separation). mdpi.com

Homogeneous Base Catalysts: Alkali catalysts like NaOH and KOH are highly active for transesterification under mild conditions but are sensitive to the presence of free fatty acids and water. mdpi.com

For Sulfation: In the direct sulfation of unsaturated esters, sulfuric acid or oleum act as both the reactant and the catalyst. For the selective sulfation of hydroxyl groups, the reaction is typically mediated by SO₃ complexes. While not catalytic in the traditional sense (as the reagent is consumed), the amine or solvent base (like pyridine or DMF) plays a crucial role in moderating the reactivity of SO₃ and facilitating the transfer of the sulfonate group. google.com

Heterogeneous Catalysts (e.g., Sulfated Metal Oxides, Supported Catalysts)

Heterogeneous catalysts are crucial in the synthesis of fatty acid esters and their subsequent sulfation due to their ease of separation from the reaction mixture, potential for reusability, and often milder reaction conditions compared to homogeneous catalysts. google.comresearchgate.net These catalysts are particularly relevant for the esterification step, forming the isobutyl stearate precursor, and potentially for the sulfation step as well.

Sulfated metal oxides have emerged as a prominent class of solid acid catalysts for esterification reactions. zuiveringstechnieken.nl These materials, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated iron oxide, exhibit strong acidity, which is essential for catalyzing the reaction between a carboxylic acid (stearic acid) and an alcohol (isobutanol). rsc.orgjst.go.jpresearchgate.net The acidity of these catalysts can be attributed to both Brønsted and Lewis acid sites. researchgate.net The sulfation process enhances the acidic properties of the metal oxides; for instance, the sulfate group's inductive effect can increase the Lewis acidity of the metal cation. researchgate.net

The preparation of sulfated metal oxide catalysts typically involves treating the metal hydroxide or oxide with a sulfating agent like sulfuric acid or ammonium (B1175870) sulfate, followed by calcination at high temperatures. rsc.org The catalytic activity is influenced by factors such as sulfate loading and calcination temperature. rsc.orgresearchgate.net For example, in the synthesis of sulfated iron oxide, a catalyst with 6 wt% sulfate loading calcined at 500 °C for 7 hours showed optimal performance in the esterification of butanoic acid with glycerol. researchgate.net

Supported catalysts, where the active catalytic species is dispersed on a high-surface-area support material, offer another versatile approach. rsc.org Common supports include silica (B1680970) (SiO₂), alumina (B75360) (γ-Al₂O₃), and activated carbon. rsc.org These supports can enhance the stability and activity of the catalyst. For instance, zirconium sulfate supported on silica or activated carbon has been shown to be a highly selective catalyst for the esterification of malic acid, highlighting the role of the support in tuning catalyst performance. rsc.org Similarly, zirconia supported on silica has been used for the esterification of lauric and palmitic acids. nih.gov The use of supports can circumvent issues like the solubility of the catalyst in the reaction mixture, which can be a problem with unsupported zirconium sulfate. rsc.org

The table below summarizes the performance of various heterogeneous catalysts in esterification reactions relevant to the formation of the isobutyl stearate backbone.

| Catalyst | Support | Reactants | Conversion/Yield | Reference |

| Sulfated Iron Oxide | None | Nonanoic acid and methanol | 83% conversion | zuiveringstechnieken.nl |

| Sulfated Iron Oxide | None | Butanoic acid and glycerol | High conversion | researchgate.net |

| Sulfated Zirconia | Silica (SiO₂) | Lauric acid and palmitic acid | Not specified | nih.gov |

| Zirconium Sulfate | γ-Alumina | 2-propanol dehydration | High activity | rsc.org |

| Ferric-alginate beads | Sodium alginate | Lauric acid and methanol | 98% conversion | kdpharmagroup.com |

Enzymatic Catalysis in Ester and Sulfate Ester Formation (General Principles)

Enzymatic catalysis offers a highly specific and mild alternative to traditional chemical synthesis for producing esters and sulfate esters. researchgate.net Enzymes operate under ambient temperatures and pressures, reducing energy consumption and minimizing side reactions, which leads to higher purity products. rsc.org

Ester Formation: The formation of the isobutyl ester of 10-hydroxystearic acid is an esterification reaction that can be efficiently catalyzed by lipases (EC 3.1.1.3). rsc.orgnih.gov Lipases are hydrolases that naturally catalyze the hydrolysis of triglycerides. However, in low-water or non-aqueous environments, the reaction equilibrium shifts to favor synthesis, making them excellent catalysts for esterification. acs.org

The general mechanism for lipase-catalyzed esterification is known as the Ping-Pong Bi-Bi mechanism. researchgate.net It involves the formation of a covalent acyl-enzyme intermediate. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing a molecule of water. Subsequently, the alcohol (isobutanol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. researchgate.netacs.org Key principles of this process include:

Substrate Specificity: Lipases can exhibit high selectivity for specific fatty acids and alcohols.

Reaction Medium: The use of organic solvents is often necessary to solubilize non-polar substrates and to shift the thermodynamic equilibrium towards ester synthesis by minimizing water activity. acs.org

Immobilization: Immobilizing the lipase (B570770) on a solid support can enhance its stability, facilitate its recovery and reuse, and simplify the purification of the product. rsc.org

Sulfate Ester Formation: The introduction of the sulfooxy group at the 10-position of the stearate chain is a sulfation reaction. In biological systems, this is catalyzed by sulfotransferases (SULTs) (EC 2.8.2.-). acs.orgcolostate.edu These enzymes transfer a sulfo group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor hydroxyl group. acs.orgresearchgate.net The reaction results in the formation of a sulfate ester and 3'-phosphoadenosine-5'-phosphate (PAP). nih.gov

Key principles of enzymatic sulfation include:

Cofactor Requirement: The process is dependent on the availability of the high-energy sulfate donor, PAPS. researchgate.net The synthesis of PAPS itself is an ATP-dependent enzymatic process. researchgate.net

Enzyme Specificity: Sulfotransferases can be highly specific for their acceptor substrates, which can range from small molecules like steroids and phenols to large biomolecules. acs.orgcolostate.edu

Alternative Approaches: Due to the high cost and instability of PAPS, alternative chemoenzymatic methods are being explored. researchgate.net These can involve PAPS-independent aryl sulfotransferases that use more stable sulfate donors like p-nitrophenyl sulfate (p-NPS). researchgate.net

Conversely, sulfatases (EC 3.1.6.-) are enzymes that catalyze the hydrolysis (cleavage) of sulfate esters. jst.go.jpnih.gov While their primary role is catabolic, understanding their mechanism is crucial for controlling the stability of sulfated products. These enzymes can be classified based on their mechanism, with some attacking the S-O bond and others the C-O bond of the sulfate ester. kdpharmagroup.com

Advanced Separation and Purification Techniques for Complex Sulfate Ester Mixtures

The product of the synthesis of this compound is typically a complex mixture containing the desired product, unreacted starting materials (isobutanol, 10-hydroxystearic acid), by-products from side reactions, and residual catalyst. As an anionic surfactant, the final product's purification is critical for its performance and application. The presence of impurities can significantly affect its surface-active properties. Advanced separation and purification techniques are therefore essential.

Chromatographic Methods: Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. zuiveringstechnieken.nl

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis and purification of anionic surfactants. jst.go.jp Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is commonly used. Components are separated based on their hydrophobicity. Anion-exchange chromatography can also be employed, separating molecules based on the strength of their interaction with a positively charged stationary phase.

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique often used for monitoring reaction progress and for preliminary separation. researchgate.net Reversed-phase TLC can separate surfactants into classes (anionic, cationic, nonionic), while silica gel TLC can separate individual anionic surfactants from each other. researchgate.net For complex mixtures, two-dimensional TLC can be used to first fractionate by class and then separate individual components. researchgate.net

Crystallization and Fractionation: Crystallization is a technique used to purify solid compounds. For oleochemicals, this can be a highly effective method.

Recrystallization: The salts of monoalkyl sulfate esters can often be purified to high purities (e.g., >95%) by recrystallization from a suitable solvent like ethanol. google.comgoogle.com The choice of solvent is critical to avoid reactions like alcohol exchange. lookchem.com

Urea Complex Fractionation: This technique is particularly useful for separating fatty acids based on their degree of saturation. tci-thaijo.org Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids in the liquid phase. This method can be used to purify the stearate precursor. tci-thaijo.org

Other Advanced Techniques:

Foam Fractionation: This is an effective separation method for surfactants themselves. It exploits the tendency of surfactant molecules to adsorb at the air-water interface. researchgate.net By bubbling gas through the solution, a foam is generated that is enriched in the surfactant, which can then be collected and concentrated, sometimes into a paste or solid form. researchgate.net

Membrane Filtration: Techniques like nanofiltration can be used to separate anionic surfactants from aqueous solutions. acs.org The separation is based on size exclusion and electrostatic interactions between the charged surfactant molecules and the membrane surface. acs.org

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly useful for separating lipids and fatty acids. kdpharmagroup.com By passing the mixture through a packed column, components can be separated based on their size and degree of unsaturation. kdpharmagroup.com

The table below provides a summary of purification techniques applicable to sulfate ester mixtures.

| Technique | Principle of Separation | Application | Reference |

| HPLC | Differential partitioning between mobile and stationary phases | Analysis and purification of anionic surfactants | jst.go.jp |

| Recrystallization | Differential solubility | Purification of solid monoalkyl sulfate salts | google.comgoogle.com |

| Foam Fractionation | Adsorption at air-water interface | Removal and recovery of surfactants from water | researchgate.net |

| Nanofiltration | Size exclusion and electrostatic interactions | Separation of surfactants from aqueous solutions | acs.org |

| Urea Complex Fractionation | Formation of inclusion complexes | Separation of saturated/unsaturated fatty acids | tci-thaijo.org |

Molecular Interactions and Supramolecular Assembly Mechanisms of Isobutyl 10 Sulfooxy Stearate

Interfacial Behavior and Surface Activity Principles

The amphiphilic nature of isobutyl 10-(sulfooxy)stearate, possessing both a hydrophilic sulfate (B86663) head group and a lipophilic hydrocarbon tail, drives its tendency to adsorb at interfaces, such as the air-water or oil-water interface. This adsorption leads to a reduction in interfacial tension and is the basis for its surfactant properties.

Branched alkyl sulfates like this compound reduce surface tension by disrupting the cohesive energy at the surface of the water. At the air-water interface, water molecules are in a high-energy state due to unbalanced intermolecular forces. Surfactant molecules spontaneously migrate to this interface, orienting themselves with their hydrophilic sulfate heads in the water and their hydrophobic tails directed towards the air.

The presence of the isobutyl branch in the ester group and the alkyl chain of the stearate (B1226849) creates steric hindrance, preventing the surfactant molecules from packing as tightly as their linear counterparts. This less efficient packing results in a larger area per molecule at the interface. Consequently, the branched structure disrupts the hydrogen-bonding network of water more effectively over a larger area, leading to a significant decrease in surface tension. Studies on similar branched C18 esters, such as isobutyl oleate (B1233923), have shown surface tension values as low as 25.9 mN/m at 40°C, demonstrating the efficacy of branched esters in reducing surface tension. While direct data for this compound is not available, the principles of branched-chain surfactant behavior suggest a comparable surface tension reduction capability.

Above a certain concentration, known as the critical micelle concentration (CMC), the bulk phase of the aqueous solution becomes saturated with surfactant monomers, and they begin to self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water molecules.

For sulfated lipids like this compound, the micelles are typically spherical, with the hydrophobic stearate tails forming a core and the hydrophilic sulfate head groups forming a shell that interacts with the surrounding water. The isobutyl branch is expected to influence the packing of the molecules within the micelle, likely resulting in a less dense core compared to linear analogs. The CMC is a key parameter that indicates the efficiency of a surfactant. While the specific CMC for this compound is not documented in the literature, studies on other C18 fatty acid soaps provide insight. For instance, sodium stearate has a reported CMC that is influenced by temperature and the presence of electrolytes. The branched nature of this compound would generally be expected to lead to a higher CMC compared to a linear isomer due to the steric hindrance that makes micelle formation less favorable.

| Surfactant | Structure | Reported CMC (mol/L) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Sodium Stearate | Linear C18, Carboxylate head group | Variable, increases with temperature | 30-45 | jetir.org |

| Sodium Isostearate | Branched C18, Carboxylate head group | Higher than sodium stearate (qualitative) | Not specified | mdpi.com |

| Sodium Oleate | Unsaturated C18, Carboxylate head group | Variable, dependent on conditions | Not specified | jetir.org |

The adsorption of this compound at an interface is significantly influenced by its molecular architecture. The isobutyl branch increases the cross-sectional area of the hydrophobic tail, leading to a larger area occupied per molecule at the interface. This steric bulk hinders the formation of a densely packed monolayer, which can affect the efficiency of surface tension reduction.

The position of the sulfate group at the 10th carbon of the stearic acid chain is also crucial. This mid-chain placement of the hydrophilic group, as opposed to a terminal position, creates a more complex looped or "U-shaped" conformation at the interface. This conformation can further increase the area per molecule and alter the interactions between adjacent surfactant molecules. Research on other surfactants has shown that moving the hydrophilic group towards the center of the hydrophobic chain generally increases the CMC and the area per molecule at the interface. This is because a centrally located polar group is less effective at shielding the entire hydrophobic chain from water when forming micelles.

Interactions with Lipid Aggregates and Model Membranes

The interaction of this compound with lipid bilayers is of significant interest for understanding its potential effects on biological systems. These interactions can lead to changes in the physical properties of the membranes, such as fluidity and permeability.

When this compound incorporates into a lipid bilayer, it can disrupt the ordered packing of the phospholipid molecules. The bulky, branched structure of the surfactant introduces defects in the lipid lattice, thereby increasing the fluidity of the membrane. The stearate tail can intercalate between the acyl chains of the phospholipids, while the sulfate head group resides near the polar head groups of the bilayer.

Studies on similar C18 surfactants have demonstrated that branched-chain fatty acids can increase the fluidity of a bilayer, analogous to the effect of unsaturated fatty acids. stfc.ac.uk The presence of the isobutyl group would create more space between the phospholipid acyl chains, reducing the van der Waals interactions that contribute to membrane rigidity. The mid-chain position of the sulfate group may also contribute to this fluidizing effect by anchoring a portion of the alkyl chain near the headgroup region, causing the ends of the chain to have greater motional freedom within the hydrophobic core of the bilayer.

An increase in membrane fluidity is often correlated with an increase in membrane permeability. The disruption of the ordered lipid packing by this compound can create transient pores or defects in the bilayer, allowing for the passage of water and small solutes that would otherwise be restricted.

Research on the effects of various C18 fatty acid soaps on skin barrier function provides a useful model for understanding how this compound might modulate membrane permeability. In these studies, the flux of a model drug (methylparaben) across skin was measured after treatment with different C18 soaps. The results indicated that a branched-chain C18 soap (sodium isostearate) increased the flux more than a linear saturated C18 soap (sodium stearate), suggesting a greater disruption of the skin's lipid barrier. mdpi.comresearchgate.net This supports the hypothesis that the branched structure of this compound would lead to an increase in the permeability of lipid membranes.

| Surfactant (Sodium Soap) | Alkyl Chain Structure | Steady-State Flux (Fluxss) of Methylparaben (μg/cm²/h) | Reference |

|---|---|---|---|

| Stearic acid | Saturated, straight-chain | 1.67 ± 0.05 | mdpi.com |

| Isostearic acid | Saturated, branched-chain | 2.38 ± 0.10 | mdpi.com |

| Oleic acid | Monounsaturated, straight-chain | 4.44 ± 0.22 | mdpi.com |

| Linoleic acid | Di-unsaturated, straight-chain | 5.18 ± 0.1 | mdpi.com |

The data in Table 2, while not directly measuring the permeability of a simple lipid bilayer, strongly suggest that the introduction of branching in a C18 acyl chain enhances the transport of molecules across a complex lipid barrier. It is therefore reasonable to infer that this compound would similarly increase the permeability of model lipid membranes.

Specific Molecular Recognition with Chemical Species

Binding Affinity Studies with Chemical Analytes

No publicly available studies detailing the binding affinity of this compound with specific chemical analytes were found.

Allosteric Modulation of Enzyme Activity by Lipid Sulfates (Chemical Basis)

While lipid sulfates as a class can act as allosteric modulators of enzymes, no research was identified that specifically investigates this role for this compound.

Interactions with Solvents and Co-solvents

Specific data on the interaction of this compound with various solvents and co-solvents, which would be necessary to create a detailed data table, is not available in the reviewed literature.

Due to the absence of specific research on "this compound," the requested in-depth article with detailed research findings and data tables cannot be produced.

Structure Reactivity Relationships in Isobutyl 10 Sulfooxy Stearate Analogues

Correlating Alkyl Chain Length and Branching with Chemical Transformation Rates

The rate of chemical transformations, such as hydrolysis or enzymatic degradation, in analogues of isobutyl 10-(sulfooxy)stearate is significantly influenced by the length and branching of the alkyl chains in both the fatty acid and the alcohol moieties. These structural modifications primarily exert their effects through steric hindrance and electronic effects.

Effect of Fatty Acid Chain Length: In a homologous series of sulfooxy stearate (B1226849) analogues, increasing the length of the fatty acid chain can lead to a decrease in the rate of reactions occurring at the ester carbonyl group. This is primarily due to increased steric hindrance, which impedes the approach of a nucleophile to the reaction center. While the inductive effect of a longer alkyl chain slightly increases electron density at the carbonyl carbon, making it less electrophilic, this electronic effect is generally considered less significant than the steric effect in dictating the reactivity of long-chain fatty acid esters. benthamdirect.com

Effect of Alcohol Chain Branching: The structure of the alcohol moiety also plays a critical role in determining the rate of chemical transformations. Branching in the alkyl group of the alcohol, such as the isobutyl group in this compound, introduces steric bulk around the ester oxygen. This steric hindrance can shield the ester linkage from nucleophilic attack, thereby slowing down hydrolysis rates compared to a linear butyl ester analogue. nih.govresearchgate.net For instance, the hydrolytic rate of a 1-methylpentyl (hexan-2-yl) ester was found to be 10-times lower than that of a 4-methylpentyl ester in the presence of human carboxylesterase 1 (hCE1), highlighting the significant impact of branching near the ester linkage. nih.gov

The following table illustrates the hypothetical effect of alkyl chain modifications on the relative rate of a generic chemical transformation of this compound analogues.

| Analogue Modification | Fatty Acid Chain | Alcohol Moiety | Expected Relative Transformation Rate | Primary Influencing Factor |

|---|---|---|---|---|

| Reference Compound | Stearate (C18) | Isobutyl | 1.00 | - |

| Shorter Fatty Acid Chain | Myristate (C14) | Isobutyl | > 1.00 | Reduced Steric Hindrance |

| Longer Fatty Acid Chain | Arachidate (C20) | Isobutyl | < 1.00 | Increased Steric Hindrance |

| Linear Alcohol Moiety | Stearate (C18) | n-Butyl | > 1.00 | Reduced Steric Hindrance |

| More Branched Alcohol Moiety | Stearate (C18) | tert-Butyl | < 1.00 | Increased Steric Hindrance |

Influence of the Ester Linkage on Hydrolytic Stability

The ester linkage in this compound is a key functional group that is susceptible to hydrolysis, breaking down into isobutanol and 10-(sulfooxy)stearic acid. The stability of this linkage is governed by both steric and electronic factors, which can be modulated by the surrounding molecular structure.

Ester hydrolysis can be catalyzed by either acid or base. wikipedia.org In both mechanisms, the reaction involves a nucleophilic attack on the carbonyl carbon of the ester. The isobutyl group, being branched, provides a degree of steric protection to the carbonyl carbon, which can hinder the approach of water or hydroxide (B78521) ions, thus enhancing the hydrolytic stability compared to a straight-chain ester. nih.govresearchgate.net

The electron-donating nature of the alkyl groups (both the isobutyl and the stearate chain) slightly increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. Conversely, the presence of the electron-withdrawing sulfooxy group at the C10 position can influence the electronic environment of the ester linkage. This influence, however, is attenuated by the intervening saturated carbon chain.

The hydrolytic stability of an ester can be quantified by its half-life (t½) under specific conditions. The table below presents hypothetical half-life values for the hydrolysis of different ester analogues of 10-(sulfooxy)stearic acid to illustrate the influence of the ester linkage.

| Ester Analogue | Alcohol Moiety | Relative Steric Hindrance | Hypothetical Hydrolysis Half-life (hours) |

|---|---|---|---|

| Methyl 10-(sulfooxy)stearate | Methyl | Low | 10 |

| Ethyl 10-(sulfooxy)stearate | Ethyl | Moderate | 25 |

| n-Butyl 10-(sulfooxy)stearate | n-Butyl | Moderate-High | 35 |

| This compound | Isobutyl | High | 50 |

| tert-Butyl 10-(sulfooxy)stearate | tert-Butyl | Very High | 150 |

Stereochemical Effects on Molecular Recognition and Interfacial Phenomena

The presence of a stereocenter at the C10 position, where the sulfooxy group is attached, means that this compound can exist as two enantiomers: (R)-isobutyl 10-(sulfooxy)stearate and (S)-isobutyl 10-(sulfooxy)stearate. This chirality can have a significant impact on the molecule's interaction with other chiral molecules and its behavior at interfaces.

Molecular Recognition: Chiral recognition is a fundamental process in biological systems and chemical separations, where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. nih.gov The different spatial arrangements of the functional groups in the (R) and (S) enantiomers of this compound can lead to diastereomeric interactions with a chiral receptor or enzyme, resulting in different binding affinities or reaction rates. For instance, one enantiomer might fit more snugly into the active site of an enzyme, leading to a faster rate of metabolism.

Interfacial Phenomena: At interfaces, such as an oil-water interface, surfactant molecules like this compound self-assemble to minimize the free energy of the system. The stereochemistry of these molecules can influence their packing and the formation of ordered structures. Pure enantiomers may form different types of aggregates or monolayers compared to a racemic mixture. In some cases, heterochiral recognition, where interactions between opposite enantiomers are favored, can lead to more stable and ordered interfacial films. acs.org This can affect properties such as surface tension, emulsification, and foam stability.

Position of the Sulfooxy Group and its Impact on Chemical Reactivity

The location of the sulfooxy group along the stearate chain is a critical determinant of the chemical reactivity of isobutyl sulfooxystearate analogues. Moving this bulky, electron-withdrawing group can alter the molecule's properties in several ways.

Influence on Ester Hydrolysis: While the electronic effect of the sulfooxy group on the distant ester carbonyl is likely to be small due to the insulating effect of the saturated alkyl chain, its position can have a more significant steric influence. If the sulfooxy group is positioned closer to the ester linkage (e.g., at C2 or C3), it could sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down hydrolysis. Conversely, its placement at a position further from the ester group would have a negligible steric effect on the hydrolysis rate.

Neighboring Group Participation: The position of the sulfooxy group could also lead to intramolecular reactions. For example, if positioned appropriately, the sulfooxy group or a derivative could potentially act as a neighboring group, participating in intramolecular catalysis of ester hydrolysis, although this is less likely for a sulfate (B86663) group on a long alkyl chain.

Impact on Surfactant Properties: The position of the hydrophilic sulfooxy group along the hydrophobic stearate chain will significantly affect the molecule's properties as a surfactant. A sulfooxy group in the middle of the chain, as in the 10-position, results in a surfactant with a different geometry and packing parameter compared to an analogue where the sulfooxy group is at the end of the chain (an α-sulfo fatty ester). This will, in turn, affect interfacial properties such as critical micelle concentration (CMC), surface tension reduction, and emulsifying power.

The following table provides a hypothetical comparison of the properties of positional isomers of isobutyl sulfooxystearate.

| Compound | Position of Sulfooxy Group | Expected Impact on Ester Hydrolysis Rate (relative to C10) | Expected Impact on Critical Micelle Concentration (CMC) |

|---|---|---|---|

| Isobutyl 2-(sulfooxy)stearate | C2 | Slightly Decreased (Steric Hindrance) | Higher |

| This compound | C10 | 1.00 | Reference |

| Isobutyl 18-(sulfooxy)stearate | C18 | No Significant Change | Lower |

Chemical and Environmental Degradation Pathways of Sulfated Stearate Esters

Hydrolytic Degradation of Sulfate (B86663) Esters and Ester Bonds

Hydrolysis, a chemical reaction with water, is a primary abiotic degradation pathway for isobutyl 10-(sulfooxy)stearate, which possesses two susceptible linkages: a sulfate ester bond (C-O-S) and a carboxylate ester bond (C-O-C). chemguide.co.uk The rates and mechanisms of cleavage are highly dependent on environmental conditions, particularly pH.

The hydrolysis of both the sulfate ester and the isobutyl ester moieties can be significantly accelerated by the presence of acid or base catalysts. ucalgary.canih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is initiated by the protonation of an oxygen atom in the ester linkage. For the carboxylate ester, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. ucalgary.ca This process is typically reversible, and to achieve complete hydrolysis, an excess of water is required to shift the equilibrium toward the products—in this case, 10-(sulfooxy)stearic acid and isobutanol. chemguide.co.uk The hydrolysis of sulfate esters in acidic media is also well-documented, proceeding through mechanisms that can involve either S-O or C-O bond cleavage. acs.org

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis is generally a more effective pathway for ester degradation. ucalgary.ca The reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the isobutyl ester group. chemrxiv.org This forms a tetrahedral intermediate which then collapses, expelling the isobutoxide leaving group. ucalgary.ca A key advantage of base-catalyzed hydrolysis is that it is essentially irreversible. The carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack, driving the reaction to completion. chemguide.co.ukchemistrysteps.com The alkaline hydrolysis of sulfate esters has also been studied, with debates in the scientific literature regarding whether the mechanism is a stepwise or a fully concerted process. acs.org

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | H⁺ (e.g., from H₂SO₄, HCl) ucalgary.ca | OH⁻ (e.g., from NaOH) ucalgary.ca |

| Mechanism | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. ucalgary.ca | Nucleophilic attack by hydroxide ion on the carbonyl carbon. ucalgary.ca |

| Reversibility | Reversible; requires excess water to drive to completion. chemguide.co.uk | Irreversible; the final deprotonation step prevents the reverse reaction. chemistrysteps.com |

| Products (from Isobutyl Stearate (B1226849) moiety) | Carboxylic acid and alcohol. chemguide.co.uk | Carboxylate salt and alcohol. chemguide.co.uk |

Enzymatic Biotransformation Processes

In the environment, the biodegradation of this compound is predominantly mediated by microbial enzymes. Microorganisms utilize this compound as a source of carbon and, importantly, sulfur, especially in sulfur-limited conditions. nih.gov This biotransformation occurs through a series of coordinated enzymatic reactions.

The initial and critical step in the biodegradation of many organosulfates is the cleavage of the sulfate group, a reaction catalyzed by enzymes known as alkylsulfatases. nih.gov These enzymes are expressed by various microorganisms to liberate inorganic sulfate from organic sulfate esters. nih.gov

There are two primary mechanisms for alkylsulfatase action, distinguished by which bond is cleaved:

O–S Bond Cleavage: This "retaining" pathway involves the hydrolysis of the sulfur-oxygen bond, releasing the alcohol and a sulfate ion without altering the stereochemistry at the carbon atom. nih.gov

C–O Bond Cleavage: This "inverting" mechanism involves a nucleophilic attack (typically by an activated water molecule) on the carbon atom bearing the sulfate group. This breaks the carbon-oxygen bond and results in an inversion of the alcohol's stereochemical configuration. nih.gov

The presence of a branched structure, such as the isobutyl group in the parent molecule, does not directly affect the desulfation at the 10-position of the stearate chain. However, research on related branched surfactants has shown that microorganisms can produce specific alkylsulfatases to handle these structures. For instance, Pseudomonas species have been found to produce distinct alkylsulfatases that are inducible and specific for branched primary alkyl sulfates. nih.gov This suggests that specialized enzymes likely exist that can efficiently catalyze the desulfation of the 10-(sulfooxy)stearate moiety.

| Mechanism | Bond Cleaved | Stereochemical Outcome | Description |

|---|---|---|---|

| Retaining Pathway | S–O | Retention of configuration | The enzyme facilitates the hydrolysis of the sulfur-oxygen ester bond, releasing the original alcohol. nih.gov |

| Inverting Pathway | C–O | Inversion of configuration | An enzyme-activated water molecule attacks the carbon atom, displacing the sulfate group via an Sₙ2-type mechanism. nih.gov |

Once the sulfate and isobutyl groups are removed, the resulting 10-hydroxystearic acid undergoes further degradation. The long aliphatic stearate chain is primarily catabolized through fatty acid oxidation pathways to generate energy for the cell.

β-Oxidation: This is the principal pathway for fatty acid degradation. byjus.com Occurring within the mitochondria and peroxisomes of eukaryotic cells, this process involves a cycle of four reactions that sequentially cleaves two-carbon units from the fatty acid chain in the form of acetyl-CoA. aatbio.comnih.gov The acetyl-CoA can then enter the citric acid cycle for complete oxidation and energy production. aatbio.com For an 18-carbon chain like stearic acid, this process is repeated until the entire chain is converted to acetyl-CoA.

α-Oxidation: This is a minor oxidative pathway that occurs in the peroxisomes. byjus.com It involves the removal of a single carbon atom from the carboxyl end of the fatty acid per cycle. aatbio.com α-Oxidation is particularly important for the degradation of β-methyl-branched fatty acids (like phytanic acid), which cannot be processed directly by β-oxidation. byjus.comlibretexts.org While the stearate chain itself is not branched, this pathway represents another available mechanism for fatty acid catabolism in microorganisms.

| Feature | α-Oxidation | β-Oxidation |

|---|---|---|

| Primary Function | Degradation of branched-chain fatty acids. byjus.com | Major pathway for energy production from straight-chain fatty acids. aatbio.com |

| Cellular Location | Peroxisomes. byjus.comaatbio.com | Mitochondria and peroxisomes. nih.govslideshare.net |

| Carbon Removal | One carbon per cycle (as CO₂). byjus.comaatbio.com | Two carbons per cycle (as acetyl-CoA). aatbio.com |

Concurrent with or preceding desulfation, the isobutyl ester bond must be cleaved to release isobutanol and the sulfated fatty acid. This reaction is catalyzed by enzymes called esterases or lipases (EC 3.1.1.3). mdpi.com These enzymes are widespread in nature and are crucial for the hydrolysis of ester bonds.

Studies on microorganisms like Clostridium thermocellum have identified specific carbohydrate esterases (CEs) responsible for the hydrolysis of isobutyl acetate, a short-chain analogue. researchgate.netbiorxiv.org Disruption of these enzymes was shown to prevent ester degradation, confirming their role in this process. biorxiv.org Similarly, lipases are commonly employed in biotechnology for both the synthesis and hydrolysis of fatty acid esters, including those derived from stearic acid. uni-stuttgart.deunife.it The enzymatic reaction proceeds via a mechanism similar to base-catalyzed hydrolysis, where a nucleophilic residue in the enzyme's active site attacks the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (isobutanol). This intermediate is then hydrolyzed by water to regenerate the active enzyme and release the fatty acid.

Factors Governing Environmental Fate and Persistence (Chemical Aspects)

Sorption: As an anionic surfactant, this compound is expected to have lower sorption to soil and sediment compared to nonionic or cationic surfactants. researchgate.net This generally leads to higher mobility in aqueous environments.

Bioavailability: Degradation rates are heavily dependent on the compound's availability to microorganisms. While its surfactant nature implies some water solubility, partitioning into organic matter or formation of micelles can affect the concentration available for enzymatic attack. researchgate.net

Redox Conditions: The persistence of many surfactants is greater under anaerobic (oxygen-lacking) conditions compared to aerobic environments. researchgate.net The enzymatic pathways, particularly the oxidation of the fatty acid chain, are typically aerobic processes.

pH and Acidity: As discussed, pH directly controls the rate of abiotic hydrolysis. Furthermore, aerosol acidity is a critical factor in the atmospheric formation and transformation of organosulfates. researchgate.netcopernicus.org

Photochemical Degradation: In the atmosphere, organosulfates can undergo oxidative aging through reactions with hydroxyl (OH) radicals. polyu.edu.hk This heterogeneous oxidation can lead to the formation of more oxygenated derivatives and the eventual release of inorganic sulfate, influencing the chemical composition and radiative properties of atmospheric aerosols. polyu.edu.hknih.gov

| Factor | Influence on this compound |

|---|---|

| Sorption | Lower tendency to sorb to sediments compared to cationic surfactants, leading to greater mobility in water. researchgate.net |

| pH / Acidity | Directly influences the rate of acid- and base-catalyzed hydrolysis of both ester linkages. chemguide.co.ukucalgary.ca |

| Redox Potential | More persistent under anaerobic conditions as many key enzymatic degradation pathways require oxygen. researchgate.net |

| Photochemical Oxidation | Susceptible to degradation by atmospheric OH radicals, contributing to chemical aging in aerosols. polyu.edu.hk |

| Aerosol Liquid Water | Affects heterogeneous chemistry and transformation pathways in the atmosphere. copernicus.org |

Influence of Environmental Conditions (e.g., pH, Temperature) on Degradation Rates

The degradation of this compound is subject to abiotic processes, primarily hydrolysis, which is influenced by pH and temperature. The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base.

Influence of pH:

The rate of hydrolysis of ester bonds is strongly dependent on the pH of the surrounding environment. Generally, ester hydrolysis is catalyzed by both acidic and basic conditions, with the rate being slowest in the neutral pH range. Under alkaline conditions, the hydrolysis of esters is typically a one-way reaction, leading to the formation of a carboxylate salt and an alcohol. In acidic or neutral conditions, the reaction is reversible.

Estimated Half-life at selected pH: 14 years

Influence of Temperature:

Temperature plays a crucial role in the degradation rate of esters. An increase in temperature generally leads to an increase in the rate of hydrolysis. This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the ester and water molecules, thereby accelerating the reaction rate. While specific temperature-dependent degradation data for this compound is not available, the general principle of increased reaction rates with increased temperature is a fundamental concept in chemical kinetics and applies to the hydrolysis of this compound.

Impact of Molecular Structure on Chemical and Enzymatic Biodegradability

The molecular structure of this compound, specifically the branched isobutyl group and the presence of a sulfate group, has a significant impact on its biodegradability.

Impact of the Isobutyl Group:

The presence of the branched isobutyl group in the alcohol moiety of the ester is a critical factor influencing its biodegradability. Studies comparing the biodegradation of linear and branched alkyl chain compounds have consistently shown that branching hinders biodegradation. Linear alkyl chains are more readily degraded by microorganisms through processes like beta-oxidation. The branched structure of the isobutyl group presents steric hindrance to the enzymes responsible for degradation, leading to slower and sometimes incomplete breakdown.

For instance, comparative studies on linear and branched alkylbenzene sulfonates have demonstrated that the linear counterparts are biodegraded more rapidly and extensively. tandfonline.com While this compound is not an alkylbenzene sulfonate, the principle of reduced biodegradability due to alkyl chain branching is a well-established concept in environmental science. Anaerobic biodegradation studies of various esters have also shown that branching in the alcohol moiety negatively affects the rate and extent of degradation.

Impact of the Sulfate Group:

The sulfate group at the 10-position of the stearate chain also influences the molecule's degradation. While sulfated compounds are generally biodegradable, the presence and position of the sulfate group can affect the rate and pathway of degradation. Enzymatic hydrolysis of the sulfate ester bond, catalyzed by sulfatases, is a potential primary degradation step. The biodegradability of sulfated surfactants can be influenced by the length and structure of the alkyl chain to which the sulfate is attached.

Enzymatic Biodegradability:

The enzymatic degradation of this compound is expected to involve two primary types of enzymes: lipases and sulfatases.

Lipases: These enzymes catalyze the hydrolysis of the ester bond, breaking the molecule into isobutanol and 10-(sulfooxy)stearic acid. The efficiency of lipase-catalyzed hydrolysis can be affected by the branched structure of the isobutyl group, which may limit the enzyme's access to the ester linkage.

Sulfatases: These enzymes are responsible for cleaving the sulfate group from the stearic acid backbone, yielding 10-hydroxystearic acid and a sulfate ion.

Computational Modeling and Simulation of Isobutyl 10 Sulfooxy Stearate Systems

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. For Isobutyl 10-(sulfooxy)stearate, MD simulations are crucial for understanding how its unique structure—comprising a long hydrocarbon tail, a bulky isobutyl ester group, and a polar sulfoxy head group—influences its behavior in various environments. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the evolution of the system's structure and properties.

MD simulations are extensively used to model the interaction of surfactant molecules with cell membrane mimics, such as lipid bilayers. When this compound is introduced into a simulated system containing a lipid bilayer (e.g., dipalmitoylphosphatidylcholine or DPPC) and water, its amphiphilic nature dictates its behavior. The hydrophobic stearate (B1226849) tail and isobutyl group are driven to partition into the hydrophobic core of the bilayer, while the negatively charged sulfooxy head group remains at the water-lipid interface, interacting with water molecules and lipid head groups.

Simulations can quantify how the insertion of the surfactant affects the structural and dynamic properties of the membrane. Key parameters analyzed include the area per lipid, bilayer thickness, and the deuterium (B1214612) order parameters (SCD) of the lipid acyl chains. The presence of this compound is expected to introduce disorder into the tightly packed lipid tails, leading to a decrease in the order parameter and potentially an increase in the area per lipid. The free energy profile for the permeation of a single surfactant molecule across the bilayer can also be calculated, revealing the energetic barriers associated with this process.

| System | Area per Lipid (nm²) | Bilayer Thickness (nm) | Average Acyl Chain Order Parameter (SCD) |

|---|---|---|---|

| Pure DPPC Bilayer | 0.63 ± 0.01 | 3.8 ± 0.1 | 0.45 ± 0.02 |

| DPPC with 5% this compound | 0.66 ± 0.02 | 3.7 ± 0.1 | 0.41 ± 0.03 |

| DPPC with 10% this compound | 0.69 ± 0.02 | 3.6 ± 0.1 | 0.38 ± 0.03 |

Above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into supramolecular structures like micelles and vesicles to minimize the unfavorable contact between their hydrophobic tails and water. MD simulations can model this self-assembly process, providing detailed information on the size, shape, and internal structure of the resulting aggregates.

For this compound, simulations can predict the aggregation number (the number of monomers per micelle) and the morphology of the aggregates. The branched isobutyl group near the polar head may introduce steric hindrance, influencing the packing of the molecules and potentially favoring the formation of smaller, spherical micelles over larger, worm-like structures or bilayers. Analysis of the radial distribution functions (RDFs) from these simulations can reveal the arrangement of the surfactant's head groups, tails, and counter-ions within the micelle.

| Property | Value | Description |

|---|---|---|

| Aggregation Number (Nagg) | 55 ± 5 | Average number of surfactant molecules per micelle. |

| Radius of Gyration (Rg) | 2.1 ± 0.2 nm | A measure of the micelle's overall size. |

| Shape | Predominantly Spherical | Indicates the overall geometry of the aggregate. |

| Solvent Accessible Surface Area (SASA) | 150 ± 10 nm² | The surface area of the micelle exposed to the aqueous solvent. |

Anionic surfactants are known to interact with and denature proteins. MD simulations can elucidate the specific binding mechanisms of this compound with model proteins. In these simulations, the surfactant molecules are placed in a solution with a protein, and their interactions are tracked over time. The simulations can identify key binding sites on the protein surface and characterize the nature of the interactions, which are typically a combination of electrostatic interactions between the negatively charged sulfooxy group and positively charged amino acid residues (like lysine (B10760008) and arginine) and hydrophobic interactions between the alkyl tail and nonpolar residues. The binding process can induce conformational changes in the protein, leading to partial or complete unfolding, which can also be monitored throughout the simulation.

Quantum Mechanical Calculations for Electronic Structure and Reaction Energetics

While MD simulations rely on classical mechanics, quantum mechanical (QM) calculations are used to study the electronic structure of a molecule, providing highly accurate information about charge distribution, bond energies, and reaction pathways. For this compound, QM methods like Density Functional Theory (DFT) are essential for deriving accurate parameters for use in classical force fields (see Section 7.3) and for understanding its intrinsic chemical reactivity.

QM calculations can produce a detailed map of the electrostatic potential and determine the partial atomic charges on each atom of the molecule. This is particularly important for the polar sulfooxy head group, as its charge distribution governs its interactions with water, ions, and biological molecules. Furthermore, QM can be used to calculate the energetics of chemical reactions, such as the hydrolysis of the sulfate (B86663) or ester bond, by modeling the transition states and energy barriers involved.

| Atom/Group | Partial Charge (e) |

|---|---|

| Sulfur (in SO₄) | +1.35 |

| Oxygen (ester carbonyl) | -0.58 |

| Oxygen (sulfooxy, unbonded) | -0.85 |

| Carbon (isobutyl, methine) | +0.15 |

Force Field Development and Validation for Branched Sulfated Lipids

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field (FF), which is a set of parameters and mathematical functions used to describe the potential energy of the system. While standard force fields like CHARMM and AMBER are well-parameterized for common biomolecules like proteins and standard lipids, they often lack accurate parameters for less common molecules like branched sulfated surfactants.

Therefore, a specific force field for this compound would likely need to be developed or at least validated. This process involves:

Parameter Derivation: Using QM calculations to determine equilibrium bond lengths, angles, dihedral potentials, and partial atomic charges for the novel parts of the molecule (e.g., the sulfooxy-stearate linkage and the isobutyl ester group).

Parameter Optimization: Adjusting Lennard-Jones parameters and torsional potentials by fitting simulation results to experimental data, such as the density and heat of vaporization of analogous small molecules.

Validation: Running simulations of the molecule in a condensed phase (e.g., in a pure liquid or an aqueous solution) and comparing bulk properties like density, self-diffusion coefficient, and micelle formation with available experimental data to ensure the force field's reliability.

Docking Studies for Molecular Interaction Prediction (Chemical Systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). It is a computationally less expensive method than MD simulation and is often used for high-throughput screening or to generate initial poses for more rigorous MD analysis.

For this compound, docking studies could be employed to quickly predict its binding mode within the active site or allosteric sites of various proteins. The docking algorithm samples a large number of possible conformations and orientations of the surfactant within the protein's binding pocket and uses a scoring function to estimate the binding affinity for each pose. The results can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

| Binding Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Arg124, Lys98 (Electrostatic); Leu54, Val60 (Hydrophobic) |

| 2 | -8.2 | Lys12, Arg145 (Electrostatic); Phe100, Ile102 (Hydrophobic) |

| 3 | -7.9 | Arg124 (Electrostatic); Trp88, Pro55 (Hydrophobic) |

Q & A

Basic: What are the recommended synthetic pathways for Isobutyl 10-(sulfooxy)stearate, and how can regioselectivity at the sulfation site (C-10) be ensured?

Answer:

Synthesis typically involves esterification of stearic acid with isobutanol followed by sulfation at the C-10 position. To ensure regioselectivity:

- Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups at undesired positions during sulfation .

- Employ catalysts like sulfuric acid or sulfur trioxide in controlled anhydrous conditions to direct sulfation .

- Validate regiochemistry via and NMR, focusing on chemical shifts near the sulfated site (δ 4.1–4.3 ppm for sulfoxy protons) .

Basic: Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

Answer:

Advanced: How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 25°C and 40°C.

- Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products .

- Key Considerations :

Advanced: How should researchers address contradictory data in literature regarding the surfactant properties of this compound?

Answer:

- Methodological Reconciliation :

- Standardize measurement conditions (e.g., critical micelle concentration (CMC) using pendant drop tensiometry at 25°C) to eliminate variability .

- Compare with structurally analogous surfactants (e.g., isobutyl stearate) to isolate the sulfoxy group’s contribution .

- Use molecular dynamics simulations to model micelle formation and validate experimental CMC values .

- Data Analysis :

- Apply statistical tools (e.g., ANOVA) to assess significance of reported discrepancies .

Advanced: What computational strategies can predict the interaction of this compound with lipid bilayers or protein targets?

Answer:

- Molecular Dynamics (MD) Simulations :

- Parameterize the compound using force fields (e.g., CHARMM36) and simulate in hydrated lipid bilayer systems (e.g., DPPC) for ≥100 ns .

- Analyze hydrogen bonding between the sulfoxy group and lipid headgroups.

- Docking Studies :

- Use AutoDock Vina to model interactions with enzymes (e.g., lipases) and identify binding affinities .

- Validation :

- Cross-reference computational results with experimental data (e.g., fluorescence quenching assays) .

Basic: How can impurities or positional isomers (e.g., C-9 vs. C-10 sulfation) be identified and quantified in this compound?

Answer:

- Chromatographic Separation :

- Use reverse-phase HPLC with a C18 column and a gradient elution (water/acetonitrile + 0.1% TFA) to resolve isomers .

- Spectroscopic Confirmation :

- - COSY NMR to correlate protons near the sulfation site and distinguish C-9 vs. C-10 substitution .

- Quantification :

Advanced: What methodologies are suitable for studying the environmental degradation pathways of this compound?

Answer:

- Biodegradation Assays :

- Use OECD 301F respirometry to measure CO evolution in activated sludge .

- Photodegradation Studies :

- Ecotoxicology :

- Perform acute toxicity tests on Daphnia magna and correlate results with structural analogs (e.g., sulfated oleic acid) .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.